beta-D-Galactopyranosyl azide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate)

Description

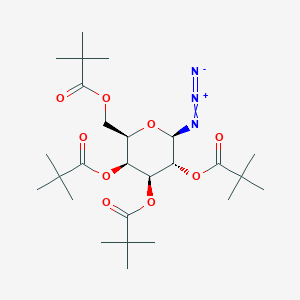

β-D-Galactopyranosyl azide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) is a chemically modified galactose derivative where the hydroxyl groups at positions 2, 3, 4, and 6 are esterified with 2,2-dimethylpropanoate (pivaloate) groups, and the anomeric carbon bears an azide functional group. This compound is synthesized through sequential protection of galactose hydroxyls with pivaloyl chloride under basic conditions, followed by azide introduction at the anomeric position. Its structure combines steric bulk from the pivaloate groups with the reactivity of the azide, making it valuable for applications in click chemistry, glycoconjugate synthesis, and drug delivery systems .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-azido-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14-15(36-20(31)24(4,5)6)16(37-21(32)25(7,8)9)17(18(35-14)28-29-27)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIINKFKQWXADE-DISONHOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159811 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108342-86-5 | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108342-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranosyl azide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Beta-D-Galactopyranosyl azide, specifically in the form of 2,3,4,6-tetrakis(2,2-dimethylpropanoate), is a compound of significant interest in the field of glycoscience and medicinal chemistry. Its unique structure allows it to participate in various biological activities, particularly through its interactions with enzymes such as β-galactosidase. This article explores the biological activity of this compound, including its synthesis, enzymatic hydrolysis, antibacterial properties, and potential applications in molecular biology.

Synthesis and Characterization

Beta-D-galactopyranosyl azide can be synthesized through a one-step reaction involving o-nitrophenyl-beta-D-galactopyranoside and azide, catalyzed by E461G-beta-galactosidase. This method yields a high purity product (71% yield) that selectively produces the beta anomer . The synthesis process can be summarized as follows:

- Reagents : o-Nitrophenyl-beta-D-galactopyranoside and azide.

- Catalyst : E461G-beta-galactosidase.

- Purification : Ethyl acetate extraction followed by silica gel chromatography and crystallization.

Enzymatic Hydrolysis

The biological activity of beta-D-galactopyranosyl azide is significantly influenced by its hydrolysis by β-galactosidase from Escherichia coli. The hydrolysis reaction produces galactose and azide ion at a mechanistically significant rate . The competitive inhibition of this hydrolysis by methyl 1-thio-beta-D-galactopyranoside has been documented with an inhibition constant of 1.8 mM .

Table 1: Enzymatic Hydrolysis Characteristics

| Substrate | Product | Enzyme | Rate (Mechanistically Significant) |

|---|---|---|---|

| Beta-D-Galactopyranosyl Azide | Galactose + Azide | β-Galactosidase (E. coli) | High |

Antibacterial Properties

Beta-D-galactopyranosyl azide exhibits selective antibacterial activity against E. coli strains expressing β-galactosidase. The compound inhibits growth by producing azide ions upon hydrolysis, which are toxic to the bacteria . This selective inhibition suggests potential applications in molecular biology for screening β-galactosidase activity.

Case Studies

- Antibacterial Testing : In laboratory settings, beta-D-galactopyranosyl azide was tested against various bacterial strains. Results indicated a significant reduction in growth for E. coli expressing β-galactosidase compared to non-expressing strains.

- Toxicity Assessment : In vivo studies have shown that beta-D-galactopyranosyl azide does not exhibit significant toxicity at concentrations effective for antibacterial activity, making it a promising candidate for further drug development .

Pharmacological Implications

The compound's ability to inhibit bacterial growth through enzymatic hydrolysis opens avenues for its use as a selective antibacterial agent. Additionally, its structural characteristics allow it to serve as a substrate for glycosynthases in the synthesis of oligosaccharides .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Mechanism |

|---|---|---|

| Antibacterial | Inhibition of E. coli | Hydrolysis by β-galactosidase producing azide |

| Enzyme Inhibition | Competitive inhibition | Methyl 1-thio-beta-D-galactopyranoside |

| Potential Toxicity | Low toxicity observed | Minimal side effects noted in studies |

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis:

Beta-D-galactopyranosyl azide can be synthesized through a one-step reaction involving o-nitrophenyl-beta-D-galactopyranoside and azide, catalyzed by E461G-beta-galactosidase from Escherichia coli. This process yields the beta anomer quantitatively when excess azide is present .

Biochemical Properties:

- Enzymatic Hydrolysis: The compound is hydrolyzed by beta-galactosidase to produce galactose and azide ion. This reaction is significant for understanding enzyme kinetics and mechanisms .

- Selective Inhibition: The azide produced has been shown to inhibit the growth of E. coli that express beta-galactosidase, making it a useful tool in molecular biology for screening purposes .

Scientific Research Applications

A. Chemistry:

Beta-D-galactopyranosyl azide serves as a reagent in click chemistry, facilitating the synthesis of complex molecules. Its ability to participate in cycloaddition reactions makes it valuable for creating diverse chemical entities .

B. Biology:

- Glycosylation Studies: The compound is utilized in studying glycosylation processes and can be employed as a labeling agent for tracking biological molecules within cells.

- Enzyme Activity Probing: It acts as a substrate for beta-galactosidase, allowing researchers to investigate the enzyme's mechanism of action. The unique leaving group (azide) enables detailed kinetic studies .

C. Industrial Applications:

Beta-D-galactopyranosyl azide is increasingly used in the production of oligosaccharides and other carbohydrate derivatives through enzymatic methods. Its application in combinatorial chemistry and glycan array development highlights its industrial relevance .

Case Studies

Case Study 1: Synthesis of α-Galacto-Oligosaccharides

Recent studies have demonstrated that beta-D-galactopyranosyl azide can be converted into α-galacto-oligosaccharides using a novel α-galactosynthase from Thermotoga maritima. This conversion shows high regioselectivity and yield, indicating the compound's utility in synthesizing biologically relevant oligosaccharides .

Case Study 2: Inhibition Mechanism in Bacterial Growth

Research has illustrated that beta-D-galactopyranosyl azide selectively inhibits the growth of beta-galactosidase-expressing E. coli. This selective inhibition mechanism provides insights into potential applications for developing antibacterial agents or molecular probes .

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group enables Huisgen 1,3-dipolar cycloaddition with alkynes (click chemistry), forming triazole-linked glycoconjugates. For example:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Acetylated galactopyranosyl azides react with terminal alkynes under Cu(I) catalysis, yielding stable 1,4-disubstituted triazoles. The bulky pivaloate esters in the target compound may sterically hinder regioselectivity but enhance solubility in organic solvents .

Enzymatic Hydrolysis

β-Galactosidase enzymes selectively hydrolyze glycosidic bonds in azide-functionalized galactose derivatives:

-

Selective Azide Release:

β-D-Galactopyranosyl azides undergo hydrolysis via β-galactosidase, releasing azide ions (N₃⁻) and the corresponding galactose derivative. This reaction is pivotal in enzyme-mediated prodrug activation and bacterial growth inhibition .

Glycosylation Reactions

The azide serves as a latent amine precursor via Staudinger or reduction reactions:

-

Reduction to Amine:

Catalytic hydrogenation or Staudinger reduction converts the azide to an amine, enabling subsequent coupling with carboxylic acids or electrophiles. For example:This step is foundational for synthesizing glycosylamines or glycopeptides .

Stability and Reactivity

-

Thermal Stability:

Acetylated galactopyranosyl azides are stable under ambient conditions but decompose at elevated temperatures (>100°C). Pivaloate esters likely exhibit enhanced thermal stability due to steric protection . -

Solubility:

Pivaloate esters improve solubility in nonpolar solvents (e.g., chloroform, toluene), facilitating reactions in hydrophobic environments .

Comparative Reactivity of Analogues

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues:

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide (CAS 13992-26-2): Features acetyl instead of pivaloate esters.

Benzoyl/Benzyl-Protected Galactosyl Derivatives: E.g., methyl (2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl) derivatives, as seen in glycosylation studies .

Unprotected β-D-Galactopyranosyl Azide: Lacking ester groups, used in aqueous-phase reactions.

Key Comparative Parameters

Table 1: Comparative Properties of β-D-Galactopyranosyl Azide Derivatives

Detailed Analysis

- Steric Effects: The pivaloate groups in the target compound introduce significant steric hindrance, slowing azide-alkyne cycloaddition (CuAAC) compared to acetylated or unprotected analogues. However, this bulk improves regioselectivity in glycosylation reactions by shielding the anomeric center .

- Solubility : Pivaloate esters enhance lipophilicity, favoring organic-phase reactions, whereas acetylated derivatives dissolve better in polar solvents. Benzoyl groups further increase hydrophobicity but may reduce crystallinity due to π-π stacking .

- Stability: Pivaloate esters resist hydrolysis under basic conditions, unlike acetyl groups, which are cleaved by mild bases. Benzoyl and benzyl groups offer orthogonal stability—benzoyl esters withstand acidic conditions, while benzyl ethers require hydrogenolysis .

- Synthetic Utility : The target compound’s stability makes it ideal for multi-step syntheses requiring prolonged reaction times. In contrast, acetylated derivatives are preferred for rapid click chemistry applications .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing β-D-galactopyranosyl azide derivatives with multiple ester protections?

- Methodological Answer : The synthesis typically involves sequential acylation of galactose hydroxyl groups using 2,2-dimethylpropanoic anhydride (pivalic anhydride) under basic conditions (e.g., pyridine or DMAP catalysis). The azide group is introduced via nucleophilic substitution of a leaving group (e.g., bromide or triflate) with sodium azide. Critical steps include regioselective protection/deprotection and purification via column chromatography (EtOAc/hexanes gradients) to isolate intermediates .

Q. How are intermediates characterized during the synthesis of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming regioselective acylation and azide incorporation. For example, absence of hydroxyl proton signals in ¹H-NMR confirms complete esterification. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, while IR spectroscopy identifies azide stretches (~2100 cm⁻¹) .

Q. What storage conditions are recommended for β-D-galactopyranosyl azide derivatives?

- Methodological Answer : Due to the azide group’s thermal instability, the compound should be stored at –20°C under inert atmosphere (argon or nitrogen). Solubility in non-polar solvents (e.g., dichloromethane or chloroform) allows long-term stability if protected from moisture and light .

Advanced Research Questions

Q. How do steric effects from 2,2-dimethylpropanoate (pivalate) esters influence glycosylation reactivity?

- Methodological Answer : Pivalate esters introduce significant steric hindrance, reducing the nucleophilicity of adjacent hydroxyl groups. This can alter glycosylation kinetics and regioselectivity. Comparative studies with acetylated analogs (e.g., 2,3,4,6-tetra-O-acetyl derivatives) show slower reaction rates in glycosyl donor activation (e.g., using TMSOTf or BF₃·Et₂O), necessitating optimized temperature and solvent polarity .

Q. What strategies resolve contradictions in NMR data for similar galactopyranosyl derivatives?

- Methodological Answer : Overlapping signals in crowded regions (e.g., anomeric protons) can be resolved using 2D NMR techniques (HSQC, HMBC). For example, HSQC correlations differentiate between pivalate ester carbonyls (δ ~175 ppm in ¹³C-NMR) and azide-bearing carbons. Discrepancies in coupling constants (e.g., J₁,₂ for β-configuration) should be validated against X-ray crystallography data if available .

Q. How does the azide group participate in click chemistry applications with this compound?

- Methodological Answer : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimization includes using Cu(I) catalysts (e.g., TBTA ligands) in aqueous/organic biphasic systems to enhance reaction efficiency. Control experiments (e.g., azide-free analogs) confirm specificity in labeling carbohydrate-protein interactions .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Methodological Answer : Large-scale reactions face issues like exothermic azide formation and pivalate ester hydrolysis. Gradual reagent addition, temperature control (<0°C for azide steps), and inert conditions prevent side reactions. Distillation or recrystallization (e.g., using ethyl acetate/hexanes) improves yield purity .

Data Contradictions and Validation

Q. Why do mass spectrometry results sometimes show discrepancies in molecular ion peaks?

- Methodological Answer : Pivalate esters’ high hydrophobicity can suppress ionization in ESI-MS. Alternative methods like MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix enhance signal intensity. Calibration with internal standards (e.g., PEG) validates accuracy .

Q. How to address conflicting reports on the stability of azide-containing galactopyranosides?

- Methodological Answer : Stability varies with substituent electron-withdrawing effects. Accelerated degradation studies (e.g., 40°C/75% RH) quantify azide decomposition rates. FTIR monitoring of the azide peak (~2100 cm⁻¹) over time provides empirical validation .

Tables for Key Analytical Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.